Cas no 68911-61-5 (Alcohols, C18-32)
Alcohols, C18-32 structure
Product Name:Alcohols, C18-32
Alcohols, C18-32 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Alcohols, C18-32
- (C18-C32)Alcohol fraction (distillation column bottoms)
- Stearyl alcohol, United States Pharmacopeia (USP) Reference Standard
- EC 204-017-6
- Alcohol stearylicus
- 2KR89I4H1Y
- CO-1897
- STEARYL ALCOHOL [EP MONOGRAPH]
- Cachalot S-43
- J-002873
- Crodacol s95
- CS-D1671
- Stearyl alcohol; octadecan-1-ol
- NCGC00159369-03
- STEARYL ALCOHOL (MART.)
- EINECS 204-017-6
- STL453659
- Octadecanol, 1-
- Nacol 18do alcohol
- stearylalcohol
- n-Octadecyl alcohol
- L000755
- STEARYL ALCOHOL [VANDF]
- UNII-2KR89I4H1Y
- Tox21_111610_1
- STEARYL ALCOHOL [JAN]
- STEARYL ALCOHOL [WHO-DD]
- 1-Octadecanol, technical grade, 80%
- Aec cetearyl alcohol
- Kalcohl 8098
- D01924
- C18 alcohol
- Ultrapure s
- n-octadecylalcohol
- Stearyl Alcohol, Pharmaceutical Secondary Standard; Certified Reference Material
- O0006
- 1-Hydroxyoctadecane
- Oristar sa
- C18H38O
- Conol 1675
- Octadecanol
- 1-Octadecanol, 95%
- 4-01-00-01888 (Beilstein Handbook Reference)
- Lanol S
- Adol 68
- Crodacol S
- STEARYL ALCOHOL [II]
- OCTADECENOL-
- NS00001960
- AKOS009031494
- STEARYL ALCOHOL [MART.]
- 1-OCTADECANOL
- Stearyl alcohol pc
- Lanette 18 DEO
- Usp xiii stearyl alcohol
- Decyl octyl alcohol
- Crodacol s-95
- Stearyl alcohol s
- Siponol SC
- n-1-Octadecanol
- Crodacol 1618
- Stearylalkohol
- STEARYL ALCOHOL [HSDB]
- 1-stearyl alcohol
- Crodacol-S
- WLN: Q18
- NSC-5379
- Adol 62
- OCTADECANOL [WHO-DD]
- Stearic alcohol
- Aec stearyl alcohol
- Custom stearyl
- Lipocol S
- Dytol E-46
- CO-1895
- NCGC00159369-04
- Tox21_111610
- AI3-01330
- Stearyl alcohol, European Pharmacopoeia (EP) Reference Standard
- Nacol 18-94 alcohol
- Nikkol stearyl alcohol
- BRD-K20501889-001-02-0
- Lorol 28
- Hainol 18SS
- NCGC00159369-02
- DTXCID306935
- STEARYL ALCOHOL (EP MONOGRAPH)
- Alcohol(C18)
- STEARYL ALCOHOL [MI]
- SSD AF (Salt/Mix)
- EINECS 272-778-1
- Alfol 1618cg alcohol
- Aldol 62
- CCRIS 3960
- STEARYL ALCOHOL 98/P
- STEARYL ALCOHOL (USP-RS)
- HSDB 1082
- STEARYL ALCOHOL [USP-RS]
- Alcohol cetylstearylicus
- Alfol 18
- Sabonal c 18 95
- Stearyl alcohol (JP17/NF)
- BRN 1362907
- 1-0ctadecanol
- CHEBI:32154
- HY-Y1809
- n-Octadecanol
- SY011369
- STEARYL ALCOHOL (II)
- 1-Octadecanol, Vetec(TM) reagent grade, 94%
- Octanodecanol
- Polaax
- 1-Octadecanol, ReagentPlus(R), 99%
- 68911-61-5
- Stearyl alcohol [JAN:NF]
- SR-01000944718-1
- SCHEMBL23810
- Octadecan-1-ol
- 1-Octadecanol, puriss., >=99.0% (GC)
- EN300-19954
- Nacol 18-98 alcohol
- 1-Octadecanol, Selectophore(TM), >=99.5%
- Philcohol 1800
- Nacol 18-99 alcohol
- Stenol
- Siponol S
- Stearyl alcohol
- Steraffine
- NSC 5379
- 2DEF44B7-B367-4188-89E4-531379568C74
- InChI=1/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H
- Alfol 18 alcohol
- 86369-69-9
- Varonic BG
- Octadecanol NF
- Alfol 1618e alcohol
- Sipol S
- Stearol
- Lanette 18
- Octadecylalkohol
- CAS-112-92-5
- Stearyl alcohol NF
- G76689
- Alfol 1618 alcohol
- Ceteareth-20 (Salt/Mix)
- Z104476204
- Lipocol s-deo
- CO 1895F
- SCHEMBL10409854
- STEARYL ALCOHOL 98/F
- Atalco S
- DTXSID8026935
- MFCD00002823
- Lorol C18
- NSC5379
- Stearyl alcohol USP
- Stearal
- Kalcohl 80
- Conol 30F
- stearyl alcohol pure
- CHEMBL24640
- Crodacol S70
- Crodacol S95NF
- LMFA05000085
- Rofamol
- 112-92-5
- CACHALOT S-56 STEARYL ALCOHOL
- SR-01000944718
- Octadecyl alcohol
- Rita SA
- Cachalot S-56
- SBI-0635052.0002
- Q632384
-
- Inchi: 1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
- InChI-Schlüssel: GLDOVTGHNKAZLK-UHFFFAOYSA-N
- Lächelt: OCCCCCCCCCCCCCCCCCC
Berechnete Eigenschaften
- Genaue Masse: 270.292265831g/mol
- Monoisotopenmasse: 270.292265831g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 16
- Komplexität: 145
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.4
- Topologische Polaroberfläche: 20.2Ų
Experimentelle Eigenschaften
- LogP: 8.22
Alcohols, C18-32 Verwandte Literatur
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
68911-61-5 (Alcohols, C18-32) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz